molecular formula C11H21NO2 B1435785 Tert-butyl 2-methylpiperidine-3-carboxylate CAS No. 1856659-10-3

Tert-butyl 2-methylpiperidine-3-carboxylate

Cat. No.: B1435785
CAS No.: 1856659-10-3
M. Wt: 199.29 g/mol
InChI Key: WCPOCOGPKKHOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-methylpiperidine-3-carboxylate: is an organic compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methylpiperidine-3-carboxylate typically involves the esterification of 2-methylpiperidine-3-carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Tert-butyl 2-methylpiperidine-3-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used in the design and synthesis of potential therapeutic agents. It serves as a building block for the development of drugs targeting neurological disorders and other diseases .

Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 2-methylpiperidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved vary depending on the specific derivative or application .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its tert-butyl ester group provides steric hindrance, enhancing its stability and reactivity in certain reactions .

Biological Activity

Tert-butyl 2-methylpiperidine-3-carboxylate (TBMPC) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of TBMPC through a synthesis of available research findings, including data tables and case studies.

Chemical Structure and Synthesis

TBMPC is characterized by its piperidine backbone, which is common in many bioactive compounds. The synthesis of TBMPC typically involves multi-step reactions that may include the use of various reagents and solvents under controlled conditions. For example, a common synthetic route involves the use of tert-butyl esters and piperidine derivatives, which yields TBMPC with high purity and yield .

Anticancer Activity

Recent studies have highlighted the anticancer potential of TBMPC. In vitro assays have shown that TBMPC exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit cell proliferation in human cancer models with an IC50 value ranging from 1 to 3 μM, indicating strong activity against tumor cells . The mechanism of action appears to involve the inhibition of histone acetyltransferases (HATs), which are critical for gene expression regulation in cancer cells.

Table 1: Cytotoxicity of TBMPC Against Different Cancer Cell Lines

Cell LineIC50 (µM)
FaDu (hypopharyngeal)2.5
MCF-7 (breast)1.8
A549 (lung)3.0

Antiparasitic Activity

TBMPC has also shown promise as an antiparasitic agent. Studies indicate that it can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The compound demonstrated significant activity with an IC50 value of approximately 199 nM against erythrocytic forms of the parasite . This suggests that TBMPC may serve as a lead compound for developing new antimalarial therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of TBMPC is crucial for optimizing its biological activity. Modifications to the piperidine ring or substituents on the carboxylate group can significantly influence its potency and selectivity against various biological targets. For example, derivatives with different alkyl groups or functional groups have been synthesized and tested to evaluate their effects on anticancer and antiparasitic activities .

Case Studies

  • Anticancer Study : In a recent study, TBMPC was tested against several cancer cell lines, demonstrating superior cytotoxicity compared to standard chemotherapeutics like bleomycin. The study employed a three-component cycloaddition reaction to synthesize TBMPC derivatives, enhancing their interaction with protein targets involved in tumor growth .
  • Antimalarial Efficacy : A study focused on the efficacy of TBMPC against P. falciparum revealed that it not only inhibited parasite growth but also showed low cytotoxicity towards human cell lines, suggesting a favorable selectivity index for therapeutic use .

Properties

IUPAC Name

tert-butyl 2-methylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-8-9(6-5-7-12-8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPOCOGPKKHOIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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